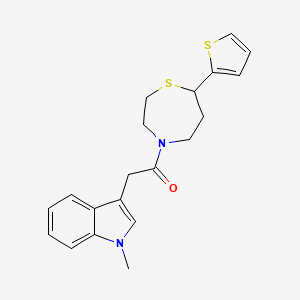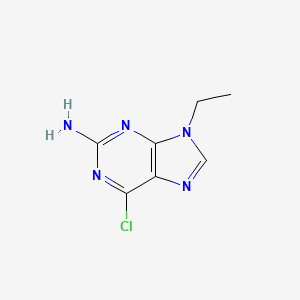![molecular formula C22H17BrN4O2S B2820959 4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 422287-30-7](/img/new.no-structure.jpg)
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide is an organic compound that features a quinazolinone core with a bromine substituent, and a pyridinylmethyl group attached to a benzamide moiety. This complex molecular structure makes it intriguing for a variety of applications, particularly in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of Quinazolinone Core:
Starting Material: 2-aminobenzamide
Reagent: Carbon disulfide in the presence of a base to form the thioxo intermediate.
Bromination: Introduce bromine to obtain the 6-bromo derivative.
Formation of the Pyridinylmethyl Benzamide:
Starting Material: Benzoyl chloride and pyridin-2-ylmethanamine.
Reagent: Base catalyst (e.g., triethylamine) to facilitate the amide formation.
Intermediate coupling: Attach the quinazolinone core through a suitable linker such as chloromethyl benzamide.
Industrial Production Methods
Scale-up usually involves optimizing the reaction conditions (e.g., temperature, solvent choice) and purifying the product through recrystallization or chromatography techniques. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvent system, moderate temperature.
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere (nitrogen or argon).
Substitution:
Reagents: Halogenated compounds, nucleophilic reagents (e.g., amines, thiols).
Conditions: Solvent-dependent, often requiring elevated temperatures.
Major Products
Oxidation products typically include quinazolinone N-oxides.
Reduction leads to the conversion of ketone groups to alcohols or amines.
Substitution products depend on the nucleophiles used, leading to derivatives with various functional groups.
科学的研究の応用
Chemistry:
Used as a precursor for synthesizing other heterocyclic compounds.
Acts as a ligand in coordination chemistry.
Biology:
Studied for its potential as an inhibitor of specific enzymes, particularly kinases involved in cell signaling pathways.
Demonstrates potential antimicrobial activity against certain bacterial strains.
Medicine:
Research focuses on its application in cancer therapy due to its potential to inhibit tumor growth by targeting specific molecular pathways.
Also explored for its anti-inflammatory properties.
Industry:
Utilized in the development of novel materials with specific electronic properties.
Potentially applied in the synthesis of dyes and pigments.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes (e.g., kinases). By binding to the active site of these enzymes, it can inhibit their activity, thus modulating downstream signaling pathways involved in various cellular processes. The bromine substituent and pyridinylmethyl group play key roles in enhancing the binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds: 6-bromo-2-thioxoquinazolinone derivatives, pyridinylmethylbenzamides.
Comparison:
This compound is unique due to the combination of the quinazolinone core and the pyridinylmethylbenzamide moiety, which imparts enhanced biological activity and specificity.
Similar compounds may lack the bromine substituent or have different substitutions that alter their chemical and biological properties.
That should give you a comprehensive overview of 4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide. Anything specific you'd like to dive deeper into?
特性
CAS番号 |
422287-30-7 |
|---|---|
分子式 |
C22H17BrN4O2S |
分子量 |
481.37 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-16-8-9-19-18(11-16)21(29)27(22(30)26-19)13-14-4-6-15(7-5-14)20(28)25-12-17-3-1-2-10-24-17/h1-11H,12-13H2,(H,25,28)(H,26,30) |
InChIキー |
KGOKQSCMUNSNRE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2820876.png)
![N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B2820877.png)

![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
![(2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2820882.png)


![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)




![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)
